molecular formula C15H21NO3 B7085718 N-[(2S,3R)-2-ethenyloxolan-3-yl]-4,5-diethylfuran-2-carboxamide

N-[(2S,3R)-2-ethenyloxolan-3-yl]-4,5-diethylfuran-2-carboxamide

Cat. No.: B7085718
M. Wt: 263.33 g/mol
InChI Key: GGFUDFPVHUYZGL-YPMHNXCESA-N
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Description

N-[(2S,3R)-2-ethenyloxolan-3-yl]-4,5-diethylfuran-2-carboxamide is a synthetic organic compound with intriguing properties and potential applications across various scientific fields. It is a chiral molecule, meaning it has non-superimposable mirror images. The presence of both an oxolane (tetrahydrofuran) ring and a furan ring with specific substituents makes this compound a subject of interest for chemists and biochemists.

Properties

IUPAC Name

N-[(2S,3R)-2-ethenyloxolan-3-yl]-4,5-diethylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-4-10-9-14(19-12(10)5-2)15(17)16-11-7-8-18-13(11)6-3/h6,9,11,13H,3-5,7-8H2,1-2H3,(H,16,17)/t11-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFUDFPVHUYZGL-YPMHNXCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC(=C1)C(=O)NC2CCOC2C=C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(OC(=C1)C(=O)N[C@@H]2CCO[C@H]2C=C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(2S,3R)-2-ethenyloxolan-3-yl]-4,5-diethylfuran-2-carboxamide can be synthesized through a multi-step reaction process:

  • Synthesis of the Ethyloxolan Intermediate: : Starting with a suitable 1,3-dioxolane derivative, functional group manipulations are performed to introduce the ethenyl group at the 2-position and the desired stereochemistry.

  • Formation of the Furan Ring: : The ethyl groups are introduced through alkylation reactions. This step can involve the cyclization of an appropriate precursor to form the diethylfuran ring.

  • Amide Formation: : The final compound is formed by coupling the oxolan intermediate with the diethylfuran carboxylic acid derivative using amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the synthesis steps to maximize yield and minimize waste. This could involve:

  • Use of catalytic methods to improve reaction efficiency.

  • Optimizing solvent and temperature conditions to increase product purity.

  • Implementing flow chemistry techniques for continuous production.

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3R)-2-ethenyloxolan-3-yl]-4,5-diethylfuran-2-carboxamide can undergo several types of chemical reactions, including:

  • Oxidation: : The ethenyl group can be oxidized to form an epoxide or diol.

  • Reduction: : The amide functionality can be reduced to an amine under appropriate conditions.

  • Substitution: : The furan ring can undergo electrophilic substitution reactions, particularly at the 2 and 5 positions.

Common Reagents and Conditions

  • Oxidation: : mCPBA (meta-chloroperoxybenzoic acid) for forming epoxides.

  • Reduction: : Lithium aluminium hydride (LiAlH4) for reducing the amide to an amine.

  • Substitution: : Use of electrophiles like bromine (Br2) in the presence of a Lewis acid for furan ring substitution.

Major Products Formed

  • Oxidation: : Epoxide or diol derivatives.

  • Reduction: : Corresponding amine.

  • Substitution: : Brominated furan derivatives.

Scientific Research Applications

Chemistry

N-[(2S,3R)-2-ethenyloxolan-3-yl]-4,5-diethylfuran-2-carboxamide is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

This compound’s chiral nature makes it an interesting subject in stereochemical studies and its interactions with biomolecules.

Medicine

Industry

Could be used in the synthesis of new materials with unique properties or in the formulation of specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, potentially involving:

  • Enzyme Inhibition: : The compound might inhibit specific enzymes by binding to their active sites.

  • Receptor Binding: : It could act as an agonist or antagonist to certain receptors, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S,3S)-2-ethenyloxolan-3-yl]-4,5-diethylfuran-2-carboxamide: : Differing in stereochemistry, this compound would exhibit different interactions and reactivity.

  • N-[(2S,3R)-2-ethenyloxolan-3-yl]-4,5-dimethylfuran-2-carboxamide: : The presence of methyl instead of ethyl groups changes its physical and chemical properties.

  • 2,5-Diethylfuran: : Lacking the oxolane and amide functionalities, it serves as a simpler analog for studying the furan core's reactivity.

Highlighting Uniqueness

The unique combination of the oxolane and furan rings with specific substituents in N-[(2S,3R)-2-ethenyloxolan-3-yl]-4,5-diethylfuran-2-carboxamide makes it distinct

This compound is a fascinating subject for further study across multiple scientific domains. How might you want to delve deeper into any specific aspect?

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